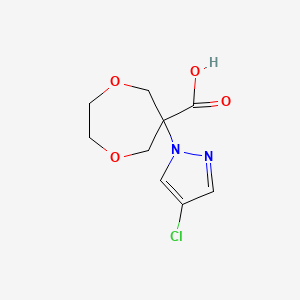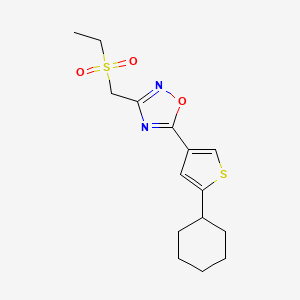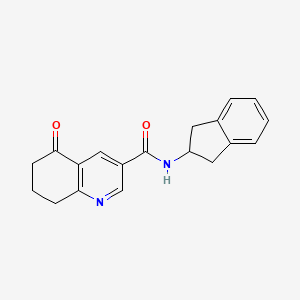
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid, also known as CPD, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound with a pyrazole ring and a dioxepane ring, and it has demonstrated a range of biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is complex and involves multiple pathways. It has been shown to interact with several enzymes and receptors, including DPP-4 and the adenosine A1 receptor. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid inhibits DPP-4 by binding to the active site of the enzyme, preventing it from cleaving incretin hormones that stimulate insulin secretion. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid also binds to the adenosine A1 receptor, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has demonstrated a range of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid inhibits DPP-4 activity in a dose-dependent manner, with an IC50 value of approximately 10 nM. In vivo studies have shown that 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has also been shown to reduce blood pressure and heart rate in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in lab experiments is its specificity for DPP-4 and the adenosine A1 receptor. This allows researchers to study the effects of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid on these targets without interfering with other pathways. However, one of the limitations of using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is its relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.
Direcciones Futuras
There are several potential future directions for research on 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of DPP-4. Another area of interest is the investigation of the effects of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid on other targets, such as the adenosine A2 receptor. Additionally, there is potential for the development of 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid-based therapeutics for the treatment of diabetes and hypertension.
Conclusion:
In conclusion, 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has demonstrated a range of biochemical and physiological effects, including the inhibition of DPP-4 and the binding to the adenosine A1 receptor. While there are advantages and limitations to using 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in lab experiments, there are also several potential future directions for research on this compound. Overall, 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid is a valuable tool for studying the mechanisms of disease and developing new therapeutics.
Métodos De Síntesis
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloropyrazole with 1,4-dioxepane-6-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 4-chloropyrazole with 1,4-butanediol in the presence of a catalyst, followed by oxidation with sodium chlorite. Both of these methods have been used successfully to produce 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid in high yields and purity.
Aplicaciones Científicas De Investigación
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has been used extensively in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and insulin secretion. 6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid has also been found to bind to the adenosine A1 receptor, which is involved in regulating heart rate and blood pressure.
Propiedades
IUPAC Name |
6-(4-chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4/c10-7-3-11-12(4-7)9(8(13)14)5-15-1-2-16-6-9/h3-4H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPMNHADHJTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)(C(=O)O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloropyrazol-1-yl)-1,4-dioxepane-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-1-([1,3]thiazolo[5,4-d]pyrimidin-7-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B7435634.png)


![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)

![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)
![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)
